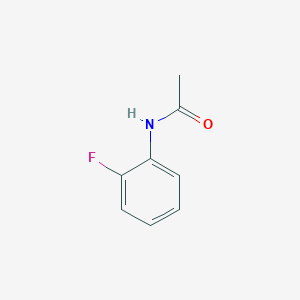

N-(2-氟苯基)乙酰胺

概述

描述

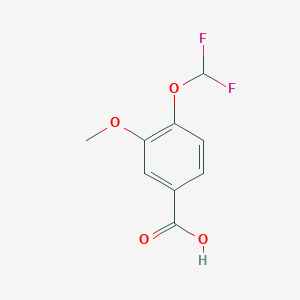

“N-(2-Fluorophenyl)acetamide” is a chemical compound with the formula C8H8FNO. Its molecular weight is 153.1536 . It is also known by other names such as 2’-Fluoroacetanilide .

Molecular Structure Analysis

The molecular structure of “N-(2-Fluorophenyl)acetamide” can be represented by the InChI code:InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) . This structure is available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

“N-(2-Fluorophenyl)acetamide” is a solid at room temperature . Its molecular weight is 153.16 . The storage temperature is recommended to be at room temperature, in a dry place .科学研究应用

潜在杀虫剂

已经对N-芳基-2,4-二氯苯氧乙酰胺衍生物进行了表征,包括与N-(2-氟苯基)乙酰胺相关的化合物,以评估它们作为杀虫剂的潜力。X射线粉末衍射已被用于鉴定和表征这些化合物,表明它们在农业环境中的潜在用途(Olszewska, Pikus & Tarasiuk, 2008)。

化学选择性乙酰化

N-(2-氟苯基)乙酰胺是合成抗疟药物中的一个显著化合物。它是2-氨基苯酚的化学选择性单乙酰化的中间体,这是合成这类药物的重要步骤。该过程已经得到优化,为高效和选择性合成方法提供了见解(Magadum & Yadav, 2018)。

免疫调节效应

像N-[4-[(4-氟苯基)磺酰]苯基]乙酰胺这样的N-(2-氟苯基)乙酰胺衍生物已显示出在调节免疫应答方面的潜力,特别是与肿瘤相关。这些化合物可以增强淋巴细胞的应答并增强巨噬细胞对肿瘤生长的抑制效应,表明它们在癌症免疫疗法中的潜在应用(Wang et al., 2004)。

结构和晶体学研究

已经研究了类似于N-(2-氟苯基)乙酰胺的化合物的晶体结构,如2,2-二溴-N-(4-氟苯基)乙酰胺,以了解它们的化学性质。这些研究为设计材料或药物提供了分子相互作用和潜在应用的见解(Qian et al., 2012)。

α-l-岩藻糖苷酶的潜在抑制剂

已经确定N-(2-氟苯基)-2β-脱氧富醣基吡脯胺乙酰胺衍生物作为α-l-岩藻糖苷酶的有效抑制剂。这些化合物对于治疗由于其强效和选择性抑制能力而引起的遗传缺陷疾病具有重要意义(Kato et al., 2013)。

安全和危害

作用机制

Target of Action

N-(2-Fluorophenyl)acetamide, also known as 2’-Fluoroacetanilide, is a chemical compound with the formula C8H8FNO The primary targets of this compound are currently not well-documented in the literature

Mode of Action

It is known that the compound has a fluorine atom, which can form strong bonds with other elements, potentially influencing its interaction with its targets .

Biochemical Pathways

It’s worth noting that similar compounds, such as fentanyl analogs, have been shown to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties could potentially impact the compound’s bioavailability.

生化分析

Biochemical Properties

N-(2-Fluorophenyl)acetamide has been found to interact with α-L-fucosidases, a type of enzyme involved in the breakdown of fucose-containing biomolecules . The addition of an N-phenylacetamide substituent to the C-1 position of 1-deoxyfuconojirimycin (DFJ) can lead to highly potent inhibitors of α-L-fucosidases . A structure-activity relationship study showed that a fluoro group on the phenyl ring greatly increased its potency and selectivity .

Cellular Effects

Given its interaction with α-L-fucosidases, it may influence cell function by altering the breakdown of fucose-containing biomolecules .

Molecular Mechanism

N-(2-Fluorophenyl)acetamide exerts its effects at the molecular level through its interaction with α-L-fucosidases . It acts as a potent inhibitor of these enzymes, potentially affecting the breakdown of fucose-containing biomolecules and thereby influencing cellular processes .

Metabolic Pathways

Given its interaction with α-L-fucosidases, it may play a role in the metabolism of fucose-containing biomolecules .

属性

IUPAC Name |

N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZPZBPZWHEIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192938 | |

| Record name | N-(2-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-31-5 | |

| Record name | 2′-Fluoroacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

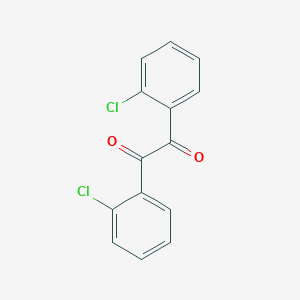

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities has N-(2-Fluorophenyl)acetamide been investigated for?

A1: N-(2-Fluorophenyl)acetamide has shown promising results as a building block for developing novel drug candidates. Research has primarily focused on its potential as an antitumor agent [] and an anticonvulsant and antidepressant []. Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

Q2: How does the fluorine atom in N-(2-Fluorophenyl)acetamide influence its biological activity?

A2: While N-(2-Fluorophenyl)acetamide itself hasn't been extensively studied, research on similar compounds suggests that the fluorine atom plays a crucial role in its activity. Studies on 5-substituted quinoxalines, where fluorine is also present at the ortho position relative to a nitrogen atom, showed distinct effects on the molecule's NMR spectra []. This suggests the fluorine atom's electronegativity significantly influences the electronic environment of the molecule, potentially impacting its binding affinity to biological targets. Similarly, research on dithiobisacetamides with fluorine substitutions highlighted their potency as urease inhibitors, indicating the fluorine atom's contribution to target binding and biological activity [].

Q3: Are there any studies on the structure-activity relationship (SAR) of N-(2-Fluorophenyl)acetamide derivatives?

A3: While specific SAR studies focusing solely on N-(2-Fluorophenyl)acetamide are limited, research on closely related derivatives provides valuable insights. For example, a series of novel 1,3-disubstituted pyridazinone derivatives, incorporating the N-(2-Fluorophenyl)acetamide moiety, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines []. The study found that modifications on the pyridazinone ring significantly affected the antitumor potency, indicating the importance of structural variations on the activity of compounds containing the N-(2-Fluorophenyl)acetamide scaffold.

Q4: What is known about the synthesis of N-(2-Fluorophenyl)acetamide?

A4: N-(2-Fluorophenyl)acetamide can be synthesized from 2-fluoroaniline as a starting material. One approach involves a multi-step synthesis that includes acetylation, sulfonylation, ammonolysis, deacetylation, chlorine displacement, and desulfonamide reactions []. This process results in the formation of 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including N-(2-Fluorophenyl)acetamide.

Q5: Have any computational studies been conducted on N-(2-Fluorophenyl)acetamide?

A5: Yes, computational studies using Density Functional Theory (DFT) have been conducted on 4-fluoroacetanilide, a structural isomer of N-(2-Fluorophenyl)acetamide []. These simulations focused on understanding the origin of low-frequency terahertz (THz) resonances in organic molecules. The study revealed that the strategic placement of the fluorine atom in 4-fluoroacetanilide significantly enhanced THz resonances below 1 THz. This finding highlights the potential of computational methods like DFT in studying the structural and electronic properties of N-(2-Fluorophenyl)acetamide and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)

![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)